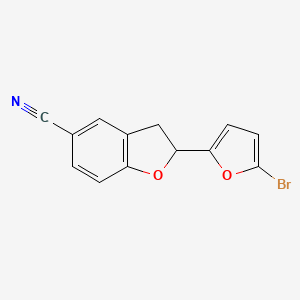
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound that features a brominated furan ring fused to a dihydrobenzofuran structure with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile typically involves the bromination of a furan derivative followed by cyclization and nitrile introduction. One common method involves the bromination of 2-furanmethanol to obtain 5-bromo-2-furanmethanol, which is then subjected to cyclization with a benzofuran derivative under acidic conditions to form the dihydrobenzofuran structure. The nitrile group is introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps to enhance yield and efficiency. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This compound may also participate in redox reactions, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromofuran-2-yl)-1,3-dioxolane
- 5-Bromo-2-furanmethanamine
- 2-(Furan-2-yl)benzo[1,2-d:4,3-d’]bis[1,3]thiazole
Uniqueness
2-(5-Bromofuran-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is unique due to its combination of a brominated furan ring, dihydrobenzofuran structure, and nitrile group. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
851777-31-6 |
|---|---|
Molekularformel |
C13H8BrNO2 |
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
2-(5-bromofuran-2-yl)-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C13H8BrNO2/c14-13-4-3-11(17-13)12-6-9-5-8(7-15)1-2-10(9)16-12/h1-5,12H,6H2 |
InChI-Schlüssel |
NHNBECXTHWDMQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C=C(C=C2)C#N)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


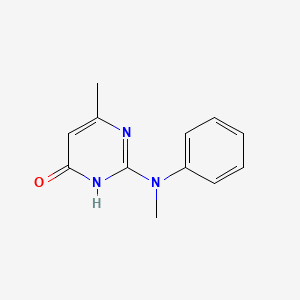



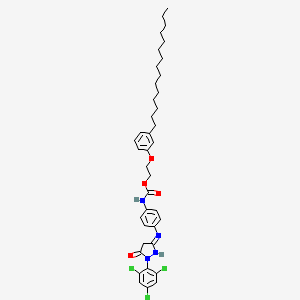
![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
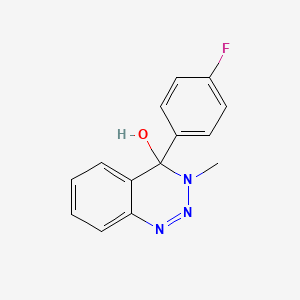
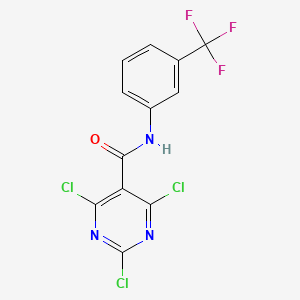
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
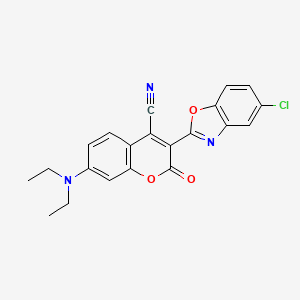
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)

